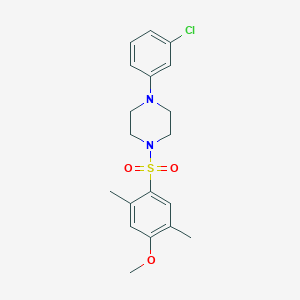
1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification of the final product might involve recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine.
Reduction: Formation of 1-(3-chlorophenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfanyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative without the sulfonyl and methoxy groups.
4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the chlorophenyl group.
1-(3-Chlorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Similar structure but without the dimethyl groups.
Uniqueness
1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine is unique due to the presence of both the chlorophenyl and methoxy-dimethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
865593-65-3 |
|---|---|
Formule moléculaire |
C19H23ClN2O3S |
Poids moléculaire |
394.9g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-12-19(15(2)11-18(14)25-3)26(23,24)22-9-7-21(8-10-22)17-6-4-5-16(20)13-17/h4-6,11-13H,7-10H2,1-3H3 |
Clé InChI |
WUBCKIICLGANNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


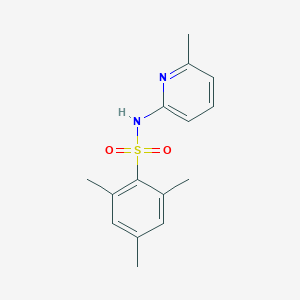
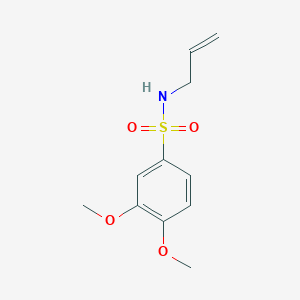
![N-{4-[(isobutylamino)sulfonyl]phenyl}acetamide](/img/structure/B512792.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)
![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)
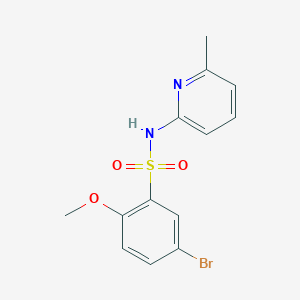
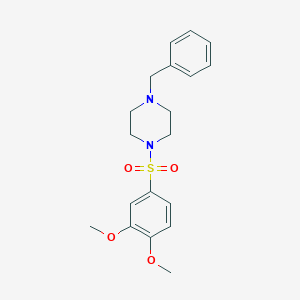
![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)
![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)

![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)
